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molecular formula C12H17ClN2O B8347577 1-(4-(Azetidin-3-yloxy)-2-chlorophenyl)-N,N-dimethylmethanamine

1-(4-(Azetidin-3-yloxy)-2-chlorophenyl)-N,N-dimethylmethanamine

Cat. No. B8347577
M. Wt: 240.73 g/mol
InChI Key: LGXSOHMMHOIIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546375B2

Procedure details

Using similar protocols as described in Examples 20A, 20B and 20C employing dimethylamine and 2-chloro-4-hydroxybenzaldehyde as starting material afforded 0.13 g (10%) of 47A as an oil. 1H NMR (500 MHz, CDCl3): δ 2.26 (s, 6H), 3.45 (s, 2H), 3.78 (m, 2H), 3.92 (m, 2H), 4.96 (m, 1H), 6.65 (d, 1H), 6.76 (d, 1H), 7.27 (m, 1H).
Name
20B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
20C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
10%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:22]=[CH:21][C:8]([O:9][CH:10]2[CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11]2)=[CH:7][C:6]=1C)[CH3:3].N1CC(OC2C=CC(CN(C)C)=C(C)C=2)C1.CNC.[Cl:43]C1C=C(O)C=CC=1C=O>>[NH:12]1[CH2:13][CH:10]([O:9][C:8]2[CH:21]=[CH:22][C:5]([CH2:4][N:2]([CH3:3])[CH3:1])=[C:6]([Cl:43])[CH:7]=2)[CH2:11]1

Inputs

Step One
Name
20B
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=C(C=C(OC2CN(C2)C(=O)OC(C)(C)C)C=C1)C
Step Two
Name
20C
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(C1)OC1=CC(=C(C=C1)CN(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CC(C1)OC1=CC(=C(C=C1)CN(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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